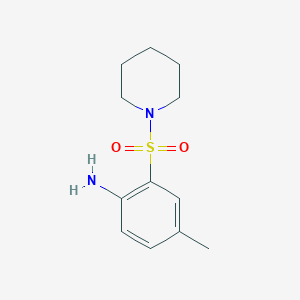
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a dichlorophenyl group, and a benzodioxine sulfonyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the piperazine ring.
Formation of the Benzodioxine Sulfonyl Moiety: The benzodioxine sulfonyl group is synthesized through the sulfonation of a benzodioxine precursor, followed by coupling with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl or benzodioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the benzodioxine sulfonyl group, leading to different chemical and biological properties.
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine:
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine)piperazine: Similar structure but without the sulfonyl group, leading to different chemical behavior.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and benzodioxine sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18Cl2N2O4S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-15-3-1-13(11-16(15)20)21-5-7-22(8-6-21)27(23,24)14-2-4-17-18(12-14)26-10-9-25-17/h1-4,11-12H,5-10H2 |
InChI Key |
JGJRUEQZVKOZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12167526.png)
![N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12167532.png)


![3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167558.png)
![1-(morpholinomethyl)benzo[cd]indol-2(1H)-one](/img/structure/B12167563.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12167571.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12167575.png)


![1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167592.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}cyclobutanecarboxamide](/img/structure/B12167611.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B12167625.png)
